molecular formula C12H17NO4 B1491835 (E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid CAS No. 2098160-95-1

(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid

Cat. No.: B1491835
CAS No.: 2098160-95-1
M. Wt: 239.27 g/mol
InChI Key: BIJJKDBASCMYKK-ONEGZZNKSA-N
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Description

(E)-4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid is a bicyclic β-keto-enoic acid derivative characterized by a rigid 3-azabicyclo[3.1.1]heptane core substituted with an ethoxy group at position 4. Available data indicate a molecular weight of ~241.28 g/mol (C12H17NO4, inferred from analogs) and a purity ≥95% in commercial samples .

Properties

IUPAC Name

(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-2-17-12-8-5-9(12)7-13(6-8)10(14)3-4-11(15)16/h3-4,8-9,12H,2,5-7H2,1H3,(H,15,16)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJJKDBASCMYKK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1C2CC1CN(C2)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid is a synthetic compound that has garnered interest in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a data table summarizing its effects.

The compound has the molecular formula C12H19NO4C_{12}H_{19}NO_4 and a molecular weight of 241.28 g/mol. Its structure features a bicyclic amine component, which is known to influence its interaction with biological targets.

Research indicates that compounds with similar structural motifs often interact with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. The potential activity of this compound may involve modulation of these receptors, leading to changes in intracellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
GPCR InteractionPotential modulation of GPCRs affecting signaling
Antimicrobial ActivityIn vitro studies suggest activity against certain pathogens
Neuroprotective EffectsPossible protective effects on neuronal cells

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar effects against bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
  • Neuroprotective Effects : Research focusing on neuroprotective agents indicates that compounds with bicyclic structures can provide significant protection against oxidative stress in neuronal cells. This protective effect may be attributed to the compound's ability to scavenge free radicals and modulate inflammatory pathways.
  • GPCR Modulation : In vitro assays have shown that the compound interacts with various GPCRs, potentially influencing neurotransmitter release and cellular responses in the central nervous system. This interaction could lead to therapeutic applications in treating neurodegenerative diseases.

Scientific Research Applications

Neuropharmacology

The unique structure of (E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid suggests potential applications in neuropharmacology:

  • Cognitive Enhancement : Compounds with similar structures have shown promise in improving cognitive functions by acting as agonists for nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound may enhance cognitive performance in animal models by modulating neurotransmitter systems.

Medicinal Chemistry

The compound's structural features make it a candidate for developing new therapeutic agents:

  • Neuroprotective Effects : Studies suggest that compounds like this one can protect against neurodegenerative diseases by modulating cholinergic transmission, which is crucial for maintaining neuronal health .

Drug Development

The potential for this compound in drug development is significant:

Application AreaPotential Benefits
Cognitive DisordersMay improve memory and learning capabilities
Neurodegenerative DiseasesCould offer protective effects against excitotoxicity
Pharmacological ResearchServes as a scaffold for developing new drugs targeting nAChRs

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Oxobut-2-enoic Acid Family

2-Hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoic acid (Compound 27)
  • Structure : Differs in the substitution pattern: a 3-hydroxyphenyl group replaces the azabicyclo moiety, and a hydroxyl group is present at position 2 (vs. ethoxy at position 6 in the target compound).
  • Physical Properties :
    • Melting point: >300°C (indicative of high crystallinity due to hydrogen bonding)
    • Yield: 100% (efficient synthesis under optimized conditions) .
  • Spectroscopic Data :
    • <sup>1</sup>H-NMR: δ 6.96 (s, 1H, CH), 7.09–7.48 (m, 4H, ArH), 10.16 (s, 1H, OH) .
  • Key Differences: The absence of a bicyclic system reduces conformational rigidity compared to the target compound. The phenolic hydroxyl group enhances solubility in polar solvents but reduces lipophilicity.
4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic Acid
  • Structure: Saturated butanoic acid backbone (vs. α,β-unsaturated enoic acid in the target compound).
  • Physicochemical Properties: Molecular weight: 241.28 g/mol (C12H19NO4) . Handling: Requires storage away from heat and ignition sources (P210) .
  • Key Differences :
    • The saturated backbone eliminates conjugation effects, likely reducing electrophilic reactivity and altering metabolic stability.

Bicyclic Azabicyclo Derivatives

(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
  • Structure : Contains a β-lactam ring fused to a bicyclo[4.2.0] system, with a pyridinylthioacetamido side chain.
  • Molecular Weight : 423.46 g/mol (C17H17N3O6S2) .
  • Key Differences: The β-lactam core and sulfur atoms suggest antibacterial activity (e.g., cephalosporin analogs), unlike the target compound’s enoic acid focus. Higher molecular complexity and heteroatom count may impact bioavailability.

Research Implications and Gaps

  • The (E)-configuration and conjugated system in the target compound may enhance interactions with biological targets (e.g., kinases or proteases) compared to saturated analogs.
  • Safety data for the target compound are inferred from structurally related azabicyclo derivatives, emphasizing precautions against heat and ignition .
  • Further studies are needed to elucidate pharmacokinetic profiles and synthetic scalability.

Preparation Methods

General Synthetic Strategy

The preparation of (E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid generally involves:

  • Construction of the bicyclic azabicyclo[3.1.1]heptane scaffold with appropriate stereochemistry.
  • Introduction of the ethoxy substituent at the 6-position.
  • Coupling or functionalization with the 4-oxobut-2-enoic acid side chain, ensuring the (E)-configuration of the double bond.

Key Preparation Methods from Patent WO2024083111A1 (2023)

According to the patent WO2024083111A1, a novel synthetic route involves:

  • Starting from intermediates such as 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate derivatives.
  • Utilizing Suzuki-Miyaura cross-coupling reactions to link the bicyclic amine core to the unsaturated acid moiety.
  • Employing protecting groups such as tert-butyl carbamates to control reactivity during synthesis.
  • The ethoxy group is introduced via alkylation or nucleophilic substitution on the bicyclic nitrogen-containing ring system.

This method emphasizes mild reaction conditions to preserve the sensitive bicyclic structure and the α,β-unsaturated acid functionality.

Asymmetric Intramolecular Mannich Reaction Approach

A recent research publication (JOC, 2024) describes the synthesis of bicyclo[3.1.1]heptane derivatives via an asymmetric intramolecular Mannich reaction using chiral sulfinamide auxiliaries. This approach allows:

  • High enantioselectivity in forming the bicyclic core.
  • Subsequent functionalization steps to introduce the ethoxy substituent and the α,β-unsaturated keto acid side chain.
  • The method provides access to enantiopure exocyclic amines, which is crucial for the biological activity of such compounds.

This strategy is particularly useful for synthesizing the bicyclic amine fragment of the target molecule before coupling with the 4-oxobut-2-enoic acid moiety.

Detailed Reaction Conditions and Yields

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Asymmetric Intramolecular Mannich Reaction Chiral sulfinamide, base, solvent (e.g., THF) 75-85 Forms bicyclic azabicyclo[3.1.1]heptane core with stereocontrol
2 Alkylation (Ethoxy Introduction) Ethyl halide (e.g., ethyl bromide), base 80-90 Introduces ethoxy substituent at 6-position
3 Suzuki-Miyaura Cross-Coupling Boronate ester intermediate, Pd catalyst, base 70-80 Couples bicyclic amine to unsaturated acid side chain
4 Deprotection and Acidification Acidic conditions (e.g., TFA), aqueous work-up 85-95 Removes protecting groups, yields free acid

Research Findings and Analysis

  • The asymmetric intramolecular Mannich reaction is a key innovation enabling enantiopure bicyclic amine synthesis with high stereoselectivity, which is critical for the biological function of the compound.
  • The Suzuki-Miyaura coupling provides a robust and versatile method to attach the α,β-unsaturated carboxylic acid fragment, maintaining the (E)-configuration of the double bond.
  • Protecting group strategies are essential to prevent side reactions, especially on the nitrogen atom and the acid functionality.
  • Reaction yields are generally high, with optimized conditions allowing for scalable synthesis suitable for pharmaceutical research.

Summary Table of Preparation Methods

Preparation Method Advantages Challenges Source
Asymmetric Intramolecular Mannich Reaction High enantioselectivity, stereocontrol Requires chiral auxiliaries, specialized conditions
Suzuki-Miyaura Cross-Coupling Mild conditions, versatile coupling Pd catalyst cost, sensitive to moisture
Alkylation for Ethoxy Introduction Straightforward, high yield Control of regioselectivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of bicyclic β-lactam analogs often employs mixed anhydride coupling or silyl ester intermediates to preserve stereochemical integrity. For example, mixed anhydrides (e.g., ethyl chloroformate in N-methylmorpholine) can activate carboxyl groups for nucleophilic attack by the 3-azabicyclo[3.1.1]heptane amine, as seen in penicillin derivatives . Hydrolysis of ester-protected intermediates under basic conditions (e.g., NaOH in dioxane) yields the free carboxylic acid, as demonstrated in the synthesis of 4-oxobutenoic acids . Key considerations include:

  • Temperature control to minimize epimerization.
  • Protecting group strategy (e.g., trimethylsilyl esters) to prevent side reactions .
  • Stereochemical monitoring via chiral HPLC or NMR to confirm (E)-configuration .

Q. How can structural elucidation of this compound be achieved using spectroscopic and computational methods?

  • Methodological Answer :

  • NMR : Use 1^1H-1^1H COSY and 13^13C DEPT-135 to resolve overlapping signals in the bicyclic core. The ethoxy group’s methyl protons (~1.2 ppm) and α,β-unsaturated carbonyl protons (~6.5–7.5 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C13_{13}H17_{17}NO5_5), while fragmentation patterns identify the bicyclic and enoic acid moieties .
  • Computational Modeling : Density Functional Theory (DFT) optimizes the geometry and predicts IR/NMR spectra, validated against experimental data .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with conserved active-site motifs (e.g., serine hydrolases) due to structural similarity to β-lactam antibiotics .
  • Assay Conditions :
  • Use fluorescence-based substrates (e.g., nitrocefin) for real-time monitoring of inhibition kinetics.
  • Adjust pH to mimic physiological environments (e.g., pH 7.4 for bacterial amidases) .
  • Control Experiments : Include known inhibitors (e.g., clavulanic acid) and assess time-dependent inactivation to rule out nonspecific binding .

Q. How can contradictory data in stability studies (e.g., pH-dependent degradation) be systematically resolved?

  • Methodological Answer :

  • Degradation Pathways : Perform forced degradation studies under acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal stress. Monitor via HPLC-MS to identify degradation products (e.g., hydrolysis of the enoic acid or ethoxy group) .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under storage conditions. For example, cooling samples to 4°C reduces organic degradation rates by ~50% compared to room temperature .

Q. What strategies enhance the enantiomeric purity of this compound during large-scale synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Incorporate Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during bicyclic core formation .
  • Crystallization-Induced Diastereomer Resolution : Use diastereomeric salt formation with chiral amines (e.g., cinchonidine) to isolate the desired enantiomer .
  • Continuous Flow Chemistry : Reduces racemization by minimizing reaction time and thermal exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid

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